Reactivity Profile: Fluorosulfonyl Electrophile vs. Phenylsulfonyl Analog (McCarthy's Reagent)
The fluorosulfonyl group (-SO2F) in diethyl [(fluorosulfonyl)methyl]phosphonate is a smaller and more electrophilic warhead compared to the phenylsulfonyl group (-SO2Ph) found in widely used analogs like McCarthy's Reagent (diethyl fluoro(phenylsulfonyl)methylphosphonate) . This difference is critical in chemical biology applications. While direct comparative kinetic data for this specific compound is not available in the open literature, the class of sulfonyl fluorides is known to exhibit enhanced reactivity with nucleophilic amino acid residues (e.g., serine, threonine, lysine) under physiological conditions, forming stable covalent adducts [1]. The smaller steric profile of the -SO2F group may offer improved access to sterically hindered enzyme active sites compared to the bulkier phenylsulfonyl moiety, a key consideration for target engagement and probe design [2].
| Evidence Dimension | Electrophilic warhead size and reactivity |
|---|---|
| Target Compound Data | Fluorosulfonyl group (-SO2F); smaller, more electrophilic |
| Comparator Or Baseline | Phenylsulfonyl group (-SO2Ph) in McCarthy's Reagent; larger, less electrophilic |
| Quantified Difference | Qualitative difference in size and electrophilicity based on substituent effects; direct kinetic comparison not available. |
| Conditions | Inference based on general chemical properties of sulfonyl fluorides vs. sulfonyl arenes [1]. |
Why This Matters
This difference in warhead properties directly impacts the selectivity and target engagement profile of derived covalent probes and inhibitors, making it a critical selection criterion for chemical biology projects.
- [1] Narayanan, A.; Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Soc. Rev., 2015, 44, 1031-1049. View Source
- [2] Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed., 2014, 53, 9430-9448. View Source
